molecular formula C10H13ClN2O4S B094912 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide CAS No. 127-53-7

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Cat. No.: B094912
CAS No.: 127-53-7
M. Wt: 292.74 g/mol
InChI Key: PQUNWYHOMQGOAT-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H13ClN2O4S. It is a derivative of benzenesulfonamide, featuring a chloro group at the 4-position, diethylamino groups at the nitrogen atom, and a nitro group at the 3-position. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, benzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Chlorination: The nitrated product is then chlorinated to introduce a chloro group at the 4-position.

    Alkylation: Finally, the chlorinated nitrobenzenesulfonamide is alkylated with diethylamine to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents and catalysts used in these reactions include carbon tetrachloride, sulfuric acid, and diethyl ether.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Reduction: 4-amino-N,N-diethyl-3-nitrobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and diethylamino groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.

    4-bromo-N,N-diethyl-3-nitrobenzenesulfonamide: Similar structure but with a bromo group instead of a chloro group.

    4-chloro-N,N-diethyl-3-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups makes it a versatile compound for various chemical reactions and research applications.

Properties

IUPAC Name

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUNWYHOMQGOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385366
Record name 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-53-7
Record name 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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